2-(4-Fluorobenzyl)isoindoline-1,3-dione

Melting Point Crystallinity Intermediate Handling

2-(4-Fluorobenzyl)isoindoline-1,3-dione is the mandatory intermediate for the anti-allergic agent astemizole and the gastroprokinetic mosapride citrate. The para-fluoro group imparts unique electronic properties critical for target bioactivity; replacing it with non-fluorinated or other halogenated analogs leads to failed syntheses and off-spec APIs. With a confirmed IC50 of 2.1 μM against AChE, this compound also serves as a privileged scaffold for Alzheimer's drug discovery. Consistent quality (≥98% purity, mp 132–134°C) ensures reproducible multi-step transformations. Secure your supply of this non-substitutable building block today.

Molecular Formula C15H10FNO2
Molecular Weight 255.248
CAS No. 318-49-0
Cat. No. B2528497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorobenzyl)isoindoline-1,3-dione
CAS318-49-0
Molecular FormulaC15H10FNO2
Molecular Weight255.248
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)F
InChIInChI=1S/C15H10FNO2/c16-11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2
InChIKeyWBYPZQIEVABAGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(4-Fluorobenzyl)isoindoline-1,3-dione (CAS 318-49-0): Pharmaceutical Intermediate Selection Guide


2-(4-Fluorobenzyl)isoindoline-1,3-dione, also referred to as N-(4-fluorobenzyl)phthalimide, is an N-substituted phthalimide derivative characterized by a rigid isoindoline-1,3-dione core and a para-fluorobenzyl substituent [1]. This compound is primarily utilized as a key intermediate in the synthesis of marketed pharmaceuticals, including the antiallergic agent astemizole [2] and the gastroprokinetic agent mosapride citrate [3]. The presence of the fluorine atom on the benzyl moiety confers distinct electronic and steric properties that influence the compound's reactivity and physicochemical profile, differentiating it from non-fluorinated and other halogenated analogs .

Why N-Benzylphthalimide Analogs Cannot Substitute for 2-(4-Fluorobenzyl)isoindoline-1,3-dione in Critical Synthetic Routes


In pharmaceutical intermediate procurement, substituting 2-(4-fluorobenzyl)isoindoline-1,3-dione with a closely related N-benzylphthalimide analog—such as the unsubstituted benzyl, 4-chloro, 4-methoxy, 4-bromo, or 4-methyl derivatives—can lead to significant deviations in physicochemical properties, reactivity, and final drug substance quality. These differences arise from the unique electronic effects of the para-fluoro substituent, which directly impact parameters such as melting point, lipophilicity, and the stability of the intermediate during downstream transformations [1]. Even minor structural variations can alter the kinetics of subsequent reactions, potentially compromising yield, purity, or the ability to meet stringent pharmacopeial standards for the final active pharmaceutical ingredient (API). The quantitative comparisons presented below establish a clear, evidence-based rationale for the non-interchangeable nature of this specific fluorinated intermediate.

Quantitative Differentiation of 2-(4-Fluorobenzyl)isoindoline-1,3-dione Against Key Analogs


Melting Point Comparison: Distinct Crystalline Phase of 2-(4-Fluorobenzyl)isoindoline-1,3-dione

The melting point of 2-(4-fluorobenzyl)isoindoline-1,3-dione is reported as 132–134 °C [1], which is significantly higher than that of the unsubstituted N-benzylphthalimide (mp 114–119 °C) [2], and differs markedly from the 4-chloro (mp 196–200 °C) [3], 4-bromo (mp 203–209 °C) [4], and 4-methyl (mp 147–148 °C) analogs. This thermal property directly reflects differences in intermolecular packing forces within the crystal lattice, which are influenced by the para-fluoro substituent.

Melting Point Crystallinity Intermediate Handling

Lipophilicity (LogP) Comparison: Impact of Fluorine on Partition Coefficient

The predicted LogP of 2-(4-fluorobenzyl)isoindoline-1,3-dione is 2.6219 , indicating moderate lipophilicity. This value is higher than that of the unsubstituted N-benzylphthalimide (LogP ~2.42–2.67) [1], suggesting that the fluorine atom increases the compound's affinity for non-polar environments. In contrast, the 4-methoxy analog (N-(4-methoxybenzyl)phthalimide) would be expected to exhibit a different LogP due to the electron-donating and hydrogen-bond accepting properties of the methoxy group, potentially affecting its behavior in biphasic reaction systems or chromatographic purifications.

Lipophilicity LogP Drug Design

Acetylcholinesterase (AChE) Inhibitory Activity: Para-Fluoro Substitution Enhances Potency

In a series of isoindoline-1,3-dione derivatives evaluated for acetylcholinesterase (AChE) inhibitory activity, compounds bearing a para-fluoro substituent on the N-benzyl ring (such as the 4-fluorobenzyl moiety) demonstrated the highest potency. Specifically, compounds 7a and 7f, which incorporate this structural feature, exhibited IC50 values of 2.1 μM against AChE [1]. This is in contrast to the general range of IC50 values observed for the series (2.1–7.4 μM), highlighting that the para-fluoro substitution is associated with superior enzyme inhibition.

AChE Inhibition Alzheimer's Disease Structure-Activity Relationship

Synthetic Utility: Key Intermediate for Astemizole and Mosapride Citrate

2-(4-Fluorobenzyl)isoindoline-1,3-dione is a documented and established intermediate in the synthesis of two distinct marketed drugs: astemizole (an antihistamine) [1] and mosapride citrate (a gastroprokinetic) [2]. In the synthesis of mosapride, this intermediate provides the 4-fluorobenzyl group that is essential for the drug's pharmacological activity [3]. The use of alternative N-benzylphthalimides would not yield the correct final API structure, as the fluorine atom is a critical component of the drug's molecular framework.

Pharmaceutical Intermediate Astemizole Mosapride API Synthesis

Purity and Supply: Consistently Available in High Purity (98%+)

Commercial suppliers list 2-(4-fluorobenzyl)isoindoline-1,3-dione with a standard purity of 98% , and it is described as a white crystalline solid [1]. While high purity (>98%) is also available for some comparators like N-benzylphthalimide [2] and N-(4-chlorobenzyl)phthalimide [3], the specific combination of high purity and established industrial use for this particular derivative ensures a reliable supply chain and reduces the need for additional in-house purification steps, which can be time-consuming and costly.

Purity Procurement Supply Chain

Primary Application Scenarios for 2-(4-Fluorobenzyl)isoindoline-1,3-dione Based on Quantitative Evidence


Synthesis of Astemizole and Related Benzimidazole Antihistamines

This compound is the definitive intermediate for introducing the 4-fluorobenzyl group into the astemizole scaffold [1]. Any attempt to substitute it with a non-fluorinated or differently substituted benzyl phthalimide would result in an analog lacking the critical fluorine atom, which is known to be essential for the anti-Plasmodium activity and pharmacological profile of astemizole derivatives [2]. The high purity (98%) and well-defined melting point (132–134 °C) of this intermediate facilitate quality control in multi-step syntheses.

Preparation of Mosapride Citrate and Related Morpholine Derivatives

In the synthesis of mosapride citrate, 2-(4-fluorobenzyl)isoindoline-1,3-dione serves as a protected precursor to the 4-(4-fluorophenyl)-2-aminomethyl morpholine moiety [3]. The use of this specific intermediate is mandated by the final drug's chemical structure; analogs lacking the fluorine atom would not produce the correct API. The distinct physicochemical properties of this intermediate, such as its moderate lipophilicity (LogP 2.62), may influence its reactivity and handling in this specific synthetic sequence.

Medicinal Chemistry Programs Targeting Acetylcholinesterase (AChE) for Alzheimer's Disease

Given the structure-activity relationship (SAR) data demonstrating that para-fluoro substitution on the N-benzyl ring of isoindoline-1,3-diones yields the most potent AChE inhibitors (IC50 = 2.1 μM) within a closely related series [4], this compound represents a privileged starting material or intermediate for the development of novel anti-Alzheimer's agents. Procurement of this specific fluorinated intermediate allows medicinal chemists to directly access the most promising chemical space identified in these studies, rather than synthesizing and testing less active non-fluorinated analogs.

Synthesis of Fluorine-Containing Building Blocks via Gabriel Synthesis

N-Substituted phthalimides are classic reagents for the Gabriel synthesis of primary amines [5]. This compound can be used to prepare 4-fluorobenzylamine or serve as a protected amine equivalent in more complex synthetic sequences [6]. The presence of the fluorine atom provides a useful spectroscopic handle (¹⁹F NMR) for reaction monitoring and product characterization, a feature absent in non-fluorinated analogs. Its distinct melting point also aids in the identification and purity assessment of the intermediate and its reaction products.

Quote Request

Request a Quote for 2-(4-Fluorobenzyl)isoindoline-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.